N-(9-ethyl-9H-carbazol-3-yl)-3-iodobenzamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-3-iodobenzamide is a useful research compound. Its molecular formula is C21H17IN2O and its molecular weight is 440.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.03856 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Carbazole derivatives, including N-(9-ethyl-9H-carbazol-3-yl)-3-iodobenzamide, have been extensively studied for their unique chemical properties and synthetic applications. For instance, Cho et al. (2011) developed new synthetic procedures for intramolecular oxidative C-N bond formation to prepare carbazoles starting from N-substituted amidobiphenyls under Cu-catalyzed or metal-free conditions, demonstrating the compound's relevance in complex organic synthesis processes (Cho, Yoon, & Chang, 2011). Similarly, Maiti and Mal (2018) reported a metal-free C-N coupling reaction for carbazole synthesis via distal (- meta) C-H bond functionalization, further highlighting the synthetic utility of carbazole derivatives (Maiti & Mal, 2018).
Pharmaceutical Applications
In pharmacology, Kaplancıklı et al. (2012) synthesized some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, including structures similar to this compound, and evaluated them for antimicrobial activity and cytotoxicity. They found that specific derivatives showed notable antimicrobial activity, indicating the potential of carbazole derivatives in developing new antimicrobial agents (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).
Materials Science Applications
In the field of materials science, carbazole derivatives are explored for their electronic and photophysical properties. For instance, Deng et al. (2013) investigated light-emitting carbazole derivatives as potential electroluminescent materials, demonstrating their application in organic light-emitting diodes (OLEDs) (Deng, Li, Wang, Wu, 2013). This research underscores the utility of carbazole derivatives in developing new materials for electronic and optoelectronic devices.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN2O/c1-2-24-19-9-4-3-8-17(19)18-13-16(10-11-20(18)24)23-21(25)14-6-5-7-15(22)12-14/h3-13H,2H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMPVGIBOBBLQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)I)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.